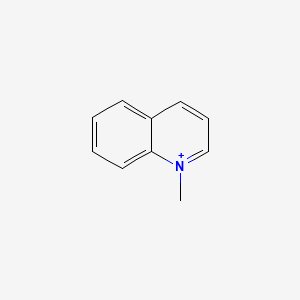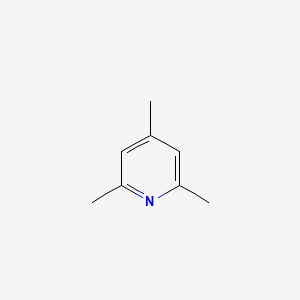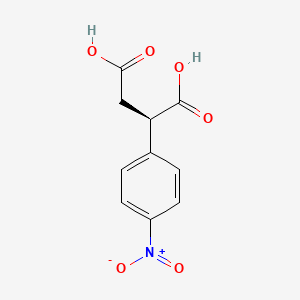
(2R)-2-(4-nitrophenyl)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-nitrophenyl)succinic acid is a monocarboxylic acid and a member of benzenes.
Scientific Research Applications
1. Optical Resolution and Synthesis of Chiral Compounds
- (2R)-2-(4-nitrophenyl)butanedioic acid has been utilized in the optical resolution of other chiral compounds, such as in the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (T. Shiraiwa et al., 2003).
- It is involved in the synthesis of various chiral compounds, such as coumarins through nucleophilic denitrocyclization reactions (N. Oda et al., 1987).
2. Enantiomeric Separation and Analysis
- The compound is used in enantiomeric separation and analysis of chiral carboxylic acids, as demonstrated by its application in diastereomeric amide formation for high-performance liquid chromatography (L. Ladányi et al., 1987).
3. Synthesis of Pharmaceutical Intermediates
- It has been applied in the synthesis of pharmaceutical intermediates, such as in the conversion of 2-(2-nitrophenyl)-1,3-propanediol to potent tryptophan precursors and indole derivatives (Hideo Tanaka et al., 1989).
4. Plant Defense and Agricultural Applications
- Interestingly, its derivatives, like 2,3-butanediol stereoisomers, have shown to induce plant defense responses against viruses, indicating potential agricultural applications (H. Kong et al., 2018).
5. Microbial Production of Value-Added Chemicals
- The compound's derivatives are involved in microbial routes for the production of value-added chemicals, such as (R)-1,3-butanediol, which is essential in various industrial applications (Joshua Luke Gascoyne et al., 2021).
properties
Product Name |
(2R)-2-(4-nitrophenyl)butanedioic acid |
|---|---|
Molecular Formula |
C10H9NO6 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
(2R)-2-(4-nitrophenyl)butanedioic acid |
InChI |
InChI=1S/C10H9NO6/c12-9(13)5-8(10(14)15)6-1-3-7(4-2-6)11(16)17/h1-4,8H,5H2,(H,12,13)(H,14,15)/t8-/m1/s1 |
InChI Key |
HGBMGRXIQJGDDO-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



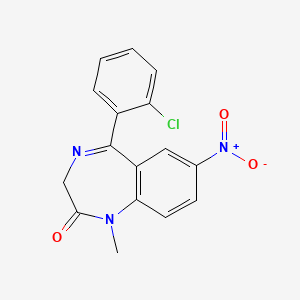
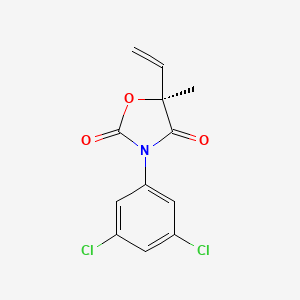
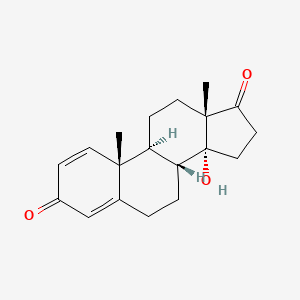
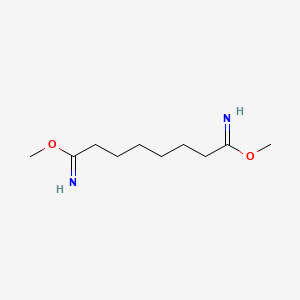
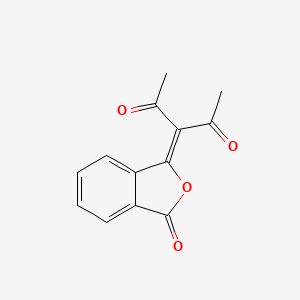
![2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1204308.png)
![2-phenyl-N-(3-pyridinylmethyl)-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1204309.png)
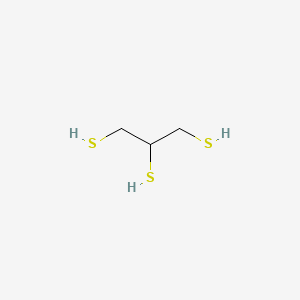
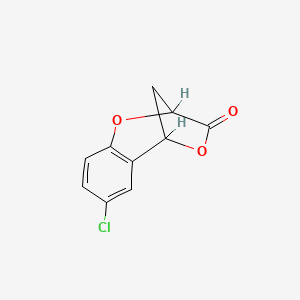
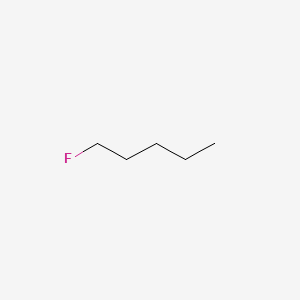
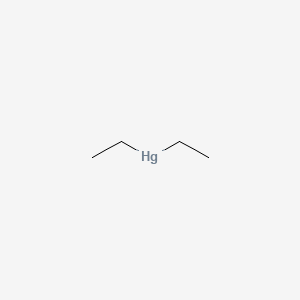
![(1-Acetyl-6-amino-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate](/img/structure/B1204317.png)
